2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide” is a synthetic compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
There is no specific information available on the synthesis of “2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide”. However, compounds with similar structures have been synthesized and studied23.Molecular Structure Analysis
The molecular structure of “2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide” is not explicitly available. However, the compound contains a benzo[d][1,3]dioxol-5-yl group and a furan-3-yl pyridin-3-yl group2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide”. However, compounds with similar structures have been involved in various chemical reactions23.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide” are not explicitly available. However, compounds with similar structures have been characterized using analytical techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies3.Scientific Research Applications
Synthesis and Anticancer Activity
Compounds with structural similarities have been synthesized and evaluated for their anticancer activities. For instance, derivatives of acetamide have been prepared and tested against leukemia cell lines, showing selective cytotoxic effects. This indicates the potential of such compounds in the development of anticancer therapeutics (Horishny, Arshad, & Matiychuk, 2021).
Crystal Structure Analysis
The crystal structure analysis of acetamide derivatives provides insights into their molecular configurations, which is crucial for understanding their interactions with biological targets. Studies on compounds like "2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide" have elucidated how molecular structure influences hydrogen bonding and crystal formation, offering a foundation for designing more effective molecules (Subhadramma et al., 2015).
Safety And Hazards
There is no specific information available on the safety and hazards of “2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide”. It’s always important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for research on “2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide” could include further studies on its synthesis, characterization, and potential applications. Given the limited information available, there is a lot of potential for new discoveries related to this compound.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, it would be necessary to conduct further research or consult with a subject matter expert.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(7-13-1-2-17-18(6-13)25-12-24-17)21-9-14-5-16(10-20-8-14)15-3-4-23-11-15/h1-6,8,10-11H,7,9,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFHHNRGUXFEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide |
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